molecular formula C16H20Cl2N2O3 B13461470 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride

Cat. No.: B13461470
M. Wt: 359.2 g/mol
InChI Key: ICQVVZUCMVDGEV-UHFFFAOYSA-N
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Description

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride is a synthetic compound with a molecular weight of 286.33 g/mol It is characterized by the presence of an oxazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves several steps. One common method includes the formation of the oxazole ring through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final product is obtained by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring and piperidine ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity . This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H20Cl2N2O3

Molecular Weight

359.2 g/mol

IUPAC Name

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C16H18N2O3.2ClH/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12;;/h1-3,5-6,11,13H,4,7-10H2,(H,19,20);2*1H

InChI Key

ICQVVZUCMVDGEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=COC(=N2)C3=CC=CC=C3)C(=O)O.Cl.Cl

Origin of Product

United States

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